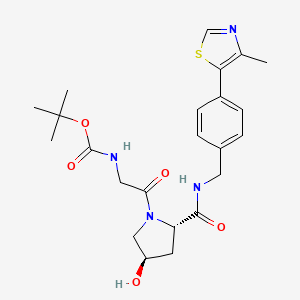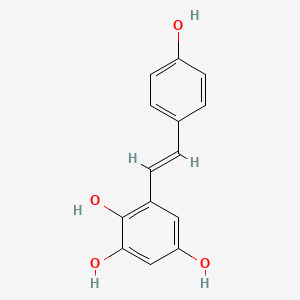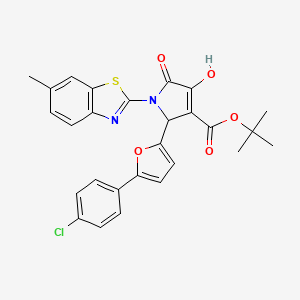
VH032 analogue-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VH032 analogue-1 is a synthetic compound that acts as a ligand for the von Hippel-Lindau (VHL) protein. It is an analog of VH032 and is used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to recruit E3 ligases, such as VHL, to target proteins for ubiquitination and subsequent proteasomal degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VH032 analogue-1 involves several key steps, including the protection of functional groups, arylation, and deprotection. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. This compound undergoes a series of reactions, including C-H arylation using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr, followed by amine deprotection and amidation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
VH032 analogue-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, N-Boc-L-4-hydroxyproline, and various protecting groups. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .
Aplicaciones Científicas De Investigación
VH032 analogue-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
VH032 analogue-1 exerts its effects by acting as a ligand for the VHL protein. It recruits the VHL protein to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins by harnessing the cellular ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to VH032 analogue-1 include:
VH032: The parent compound, which also acts as a ligand for VHL.
Me-VH032: A chiral benzylic amine analog of VH032.
VH101: A derivative with fluoro- and cyano-cyclopropyl capping groups.
Uniqueness
This compound is unique in its ability to remove protective groups under acidic conditions, making it directly usable for PROTAC molecular synthesis. This property enhances its utility as a key intermediate in the synthesis of PROTACs based on VHL ligands .
Propiedades
Fórmula molecular |
C23H30N4O5S |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1 |
Clave InChI |
MLXIIIXJJLAGSR-MSOLQXFVSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)



![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)




![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
